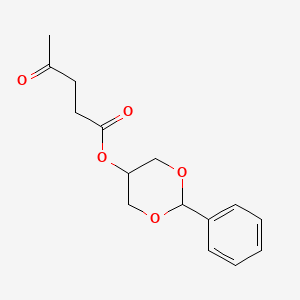
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It contains an isothiocyanate group, which is known for its ability to form strong bonds with various nucleophiles, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide typically involves the reaction of 3-isothiocyanatopropylamine with 2-methylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like primary amines, alcohols, or thiols are used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, or thiocarbamates.
Applications De Recherche Scientifique
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Isothiocyanatopropyl)benzene
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is unique due to its specific structure, which combines an isothiocyanate group with a 2-methylprop-2-enamide moiety. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
849150-17-0 |
|---|---|
Formule moléculaire |
C8H12N2OS |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
N-(3-isothiocyanatopropyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H12N2OS/c1-7(2)8(11)10-5-3-4-9-6-12/h1,3-5H2,2H3,(H,10,11) |
Clé InChI |
LNJYHYJGJOCYCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)





![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)



![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

